molecular formula C17H22N2OS2 B2759860 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 953916-97-7

2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide

Cat. No.: B2759860
CAS No.: 953916-97-7
M. Wt: 334.5
InChI Key: XPPHFZLITWOROP-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure incorporates a acetamide bridge connecting a thiophene ring to a piperidine core that is further functionalized with a second thiophen-2-ylmethyl group. This specific arrangement of heterocycles is significant, as similar structures featuring thiophene and piperidine moieties have demonstrated notable biological activities in scientific studies. Compounds with thiophene-acetamide structures have been investigated for their moderate antioxidant and significant antimicrobial properties, showing activity against strains of yeast such as Candida glabrata and Candida krusei . Furthermore, the piperidine scaffold is a privileged structure in drug discovery, commonly found in ligands that target the central nervous system . The presence of dual thiophene rings may enhance the molecule's potential for π-π stacking interactions, which could be valuable in probing biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It is also a candidate for in vitro screening assays to explore its potential interactions with various enzymatic systems and receptors. The synthesis of such compounds typically involves multi-step routes, often beginning with the activation of the carboxylic acid to form an acid chloride, followed by amide bond formation with the appropriate amine precursor under basic conditions . This compound is intended for research applications only and is not designed for human therapeutic or diagnostic use.

Properties

IUPAC Name

2-thiophen-2-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c20-17(11-15-3-1-9-21-15)18-12-14-5-7-19(8-6-14)13-16-4-2-10-22-16/h1-4,9-10,14H,5-8,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPHFZLITWOROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CS2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as piperidine or its derivatives.

    Attachment of the Thiophene Group: The thiophene ring is introduced via a coupling reaction, often using reagents like thiophene-2-carboxaldehyde.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

BG14080 (2-(4-Fluorophenoxy)-N-({1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide)

  • Structural Differences: Replaces one thiophen-2-yl group in the target compound with a 4-fluorophenoxy moiety.

Neurosearch21’s 4-Anilidopiperidine Derivatives

  • Structural Differences : Features a tetrahydronaphthalen-2-ylmethyl group instead of thiophen-2-ylmethyl and includes variations in the 4-anilidopiperidine core.
  • Pharmacological Relevance : These derivatives exhibit opioid receptor binding, suggesting that the target compound’s piperidine-thiophene architecture could also interact with CNS targets, albeit with modified selectivity due to thiophene’s π-excessive nature .

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide

  • Structural Differences: Lacks the piperidine core but shares the 2-(thiophen-2-yl)acetamide backbone. A cyano group on the thiophene ring enhances electronic polarization.
  • Synthetic Pathway: Synthesized via activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile .

2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

  • Structural Differences : Substitutes thiophene with a dichlorophenyl group and a thiazole amide.
  • Crystallographic Insights : The dihedral angle between the dichlorophenyl and thiazole rings (79.7°) influences molecular packing and hydrogen-bonding networks, which could differ significantly in the target compound due to thiophene’s smaller steric profile .

Pyrimidine- and Thiazole-Based Acetamides

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)acetamide

  • Structural Differences : Incorporates pyrimidine and pyridine rings instead of thiophenes.
  • Biological Relevance : Demonstrates antimicrobial activity, highlighting how heterocycle choice (thiophene vs. pyrimidine) can redirect biological function .

Azolyl Pyrimidine Acetamides

  • Structural Differences : Combines chlorofuran-2-yl-substituted azoles (oxazole, thiazole) with a diphenylpyrimidine-acetamide scaffold.

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight Key Substituents Noted Activities
Target Compound 362.46 (est.) Dual thiophene, piperidine Hypothetical CNS activity
BG14080 362.46 Thiophene, fluorophenoxy, piperidine Unreported
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 287.16 Dichlorophenyl, thiazole Antimicrobial, structural studies
Neurosearch21 Piperidine Derivatives ~400–450 Tetrahydronaphthalene, anilidopiperidine Opioid receptor binding
  • Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility compared to pyrimidine or thiazole derivatives.
  • Electronic Effects : Thiophene’s π-excessive character could enhance interactions with aromatic residues in biological targets compared to electron-deficient pyrimidines.

Structure-Activity Relationship (SAR) Insights

  • Piperidine Flexibility : The piperidine ring’s conformational flexibility likely allows the compound to adopt binding poses inaccessible to rigid scaffolds (e.g., pyrimidine derivatives) .
  • Thiophene vs. Phenyl : Thiophene’s sulfur atom and smaller size may improve membrane permeability compared to phenyl groups, though at the cost of reduced hydrogen-bonding capacity .
  • Substituent Position : The 1- and 4-positions on the piperidine ring are critical for modulating steric and electronic interactions with targets, as seen in opioid receptor ligands .

Biological Activity

The compound 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Before delving into biological activities, it is crucial to understand the chemical properties of the compound:

PropertyValue
Molecular FormulaC17H22N2OS
Molecular Weight306.44 g/mol
LogP3.0283
Polar Surface Area33.042 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological and inflammatory pathways. Notably, the compound exhibits significant acetylcholinesterase (AChE) inhibitory activity , which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

A study evaluating AChE inhibitors reported that derivatives similar to our compound showed IC50 values ranging from 103.24 nM to 500.56 nM , indicating strong potential for treating cognitive decline associated with Alzheimer’s disease . The mechanism involves binding to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM . The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Case Studies and Research Findings

  • Neuroprotection in Alzheimer's Disease Models :
    • A study assessed a series of thiophene derivatives for their AChE inhibitory activity and neuroprotective effects in cellular models of Alzheimer's disease. The most potent compounds showed significant reductions in cell death and improved cognitive function in animal models .
  • Antimicrobial Efficacy :
    • In a comparative study, a series of thiophene-based compounds were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity against MRSA strains, with MIC values significantly lower than conventional antibiotics .

Q & A

Q. What are the key synthetic routes and characterization methods for 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide?

Methodological Answer: The synthesis typically involves:

Coupling reactions : Amide bond formation between the thiophene-acetic acid derivative and the piperidine-containing amine precursor under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization for higher purity .

Characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .
  • Mass spectrometry (MS) for molecular weight verification .
  • HPLC for purity assessment (>95%) .

Q. How is structural integrity confirmed for this compound?

Methodological Answer :

  • ¹H NMR : Key signals include the acetamide NH (~8.0 ppm), thiophene protons (6.5-7.5 ppm), and piperidine methylene groups (2.5-3.5 ppm) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
  • Cytotoxicity screening : MTT assay on cell lines (e.g., HEK293, HepG2) to assess baseline toxicity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer :

Core modifications : Synthesize analogs with:

  • Varied thiophene substituents (e.g., chloro, methoxy) .
  • Piperidine ring substitutions (e.g., tosyl, methyl groups) .

Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Replicate assays : Ensure consistent conditions (pH, temperature, solvent controls) .
  • Verify compound purity : Use HPLC-MS to rule out degradation products .
  • Control for assay interference : Test thiophene autofluorescence in fluorescence-based assays .

Q. What strategies optimize synthetic yield for scale-up?

Methodological Answer :

  • Solvent optimization : Replace DCM with THF for better solubility .
  • Catalyst screening : Test alternatives to EDC (e.g., DCC) for amide coupling .
  • Flow chemistry : Continuous flow systems to improve reaction efficiency and safety .

Q. How to study interactions with biological targets at the molecular level?

Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes (e.g., with enzymes) .

Q. How to assess metabolic stability and degradation pathways?

Methodological Answer :

  • In vitro liver microsome assays : Monitor parent compound depletion using LC-MS .
  • Forced degradation studies : Expose to heat, light, and hydrolytic conditions to identify degradation products .

Q. What computational tools predict off-target interactions?

Methodological Answer :

  • PharmaGist : Identifies potential off-targets via 3D pharmacophore screening .
  • SwissTargetPrediction : Prioritizes targets based on structural similarity .

Q. How to address low solubility in aqueous assays?

Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

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